molecular formula C20H16ClF3N4O2 B11673696 [11-Chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazolin-10-YL](morpholino)methanone

[11-Chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazolin-10-YL](morpholino)methanone

Cat. No.: B11673696
M. Wt: 436.8 g/mol
InChI Key: XGBVZGWRBPRSIT-UHFFFAOYSA-N
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Description

11-Chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazolin-10-YLmethanone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of chloro, trifluoromethyl, and morpholino groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazolin-10-YLmethanone typically involves multi-step organic reactions. The process begins with the preparation of the benzo[H]pyrazolo[5,1-B]quinazoline core, followed by the introduction of chloro and trifluoromethyl groups through electrophilic aromatic substitution reactions. The final step involves the attachment of the morpholino group via nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

11-Chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazolin-10-YLmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

11-Chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazolin-10-YLmethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11-Chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazolin-10-YLmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the morpholino group in 11-Chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazolin-10-YLmethanone distinguishes it from similar compounds. This group can enhance the compound’s solubility and biological activity, making it a valuable candidate for various applications.

Properties

Molecular Formula

C20H16ClF3N4O2

Molecular Weight

436.8 g/mol

IUPAC Name

[15-chloro-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,10,13,15-heptaen-14-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C20H16ClF3N4O2/c21-14-16(19(29)27-7-9-30-10-8-27)26-28-17(20(22,23)24)13-6-5-11-3-1-2-4-12(11)15(13)25-18(14)28/h1-4H,5-10H2

InChI Key

XGBVZGWRBPRSIT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(N3C(=C(C(=N3)C(=O)N4CCOCC4)Cl)N=C2C5=CC=CC=C51)C(F)(F)F

Origin of Product

United States

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